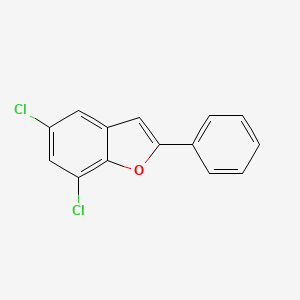

5,7-Dichloro-2-phenyl-1-benzofuran

Description

5,7-Dichloro-2-phenylbenzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of chlorine atoms at positions 5 and 7, along with a phenyl group at position 2, gives this compound unique chemical and biological properties. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

18761-38-1 |

|---|---|

Molecular Formula |

C14H8Cl2O |

Molecular Weight |

263.1 g/mol |

IUPAC Name |

5,7-dichloro-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C14H8Cl2O/c15-11-6-10-7-13(9-4-2-1-3-5-9)17-14(10)12(16)8-11/h1-8H |

InChI Key |

YJWBTZRBTNESJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-phenylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-phenylphenol with chlorinating agents. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) under anhydrous conditions .

Industrial Production Methods: Industrial production of 5,7-Dichloro-2-phenylbenzofuran may involve large-scale chlorination and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-2-phenylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: 5,7-Dichloro-2-phenylbenzofuran is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activities .

Biology: The compound has shown promise in biological studies, particularly in antimicrobial and anticancer research. Its derivatives have been tested for their ability to inhibit the growth of various bacterial and fungal strains .

Medicine: In medicinal chemistry, 5,7-Dichloro-2-phenylbenzofuran derivatives are explored for their potential as therapeutic agents. They have been studied for their anti-inflammatory and anticancer properties .

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-phenylbenzofuran involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2-Phenylbenzofuran: Lacks chlorine substituents, resulting in different biological activities.

5,7-Dimethoxy-2-phenylbenzofuran: Contains methoxy groups instead of chlorine, leading to variations in chemical reactivity and biological properties.

5,7-Dibromo-2-phenylbenzofuran: Bromine substituents confer different electronic and steric effects compared to chlorine.

Uniqueness: 5,7-Dichloro-2-phenylbenzofuran is unique due to the presence of chlorine atoms at positions 5 and 7, which significantly influence its chemical reactivity and biological activities. The chlorine atoms enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Biological Activity

5,7-Dichloro-2-phenyl-1-benzofuran is a synthetic compound belonging to the benzofuran family, characterized by its unique structure that includes chlorine substituents at positions 5 and 7 and a phenyl group at position 2. This structural configuration imparts significant biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Overview of Biological Activities

The biological activities of 5,7-Dichloro-2-phenyl-1-benzofuran can be categorized into several key areas:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains.

- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

5,7-Dichloro-2-phenyl-1-benzofuran exhibits notable antimicrobial properties. A study highlighted its effectiveness against several pathogenic bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of 5,7-Dichloro-2-phenyl-1-benzofuran has been investigated in various studies. One notable research effort evaluated its effects on different cancer cell lines, revealing that the compound induces apoptosis through specific signaling pathways.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of 5,7-Dichloro-2-phenyl-1-benzofuran on human cancer cell lines such as A375 (melanoma) and H460 (lung cancer). The findings indicated a significant reduction in cell viability at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 15 |

| H460 | 20 |

The study concluded that the compound's ability to induce apoptosis could be linked to DNA damage mechanisms, although further investigation is needed to elucidate the exact pathways involved.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, 5,7-Dichloro-2-phenyl-1-benzofuran has shown promise in reducing inflammation. Research has indicated that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

The anti-inflammatory effects are thought to arise from the compound's ability to modulate signaling pathways associated with inflammation. Specifically, it may inhibit NF-kB activation and reduce the expression of COX-2 and other inflammatory mediators.

Comparative Analysis with Related Compounds

To understand the unique properties of 5,7-Dichloro-2-phenyl-1-benzofuran, it is useful to compare it with other benzofuran derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 5,7-Dichloro-2-phenylbenzofuran | High | Moderate | Moderate |

| 5,7-Dimethoxy-2-phenylbenzofuran | Moderate | Low | Low |

| 5-Bromo-2-phenylbenzofuran | Low | High | Moderate |

The presence of chlorine atoms in 5,7-Dichloro-2-phenylbenzofuran enhances its lipophilicity and biological interactions compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.